molecular formula C2H7N3 B12920122 2-Aminoethanimidamide

2-Aminoethanimidamide

Cat. No.: B12920122
M. Wt: 73.10 g/mol
InChI Key: SVFHHGXDLUSTKX-UHFFFAOYSA-N
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Description

2-Aminoethanimidamide (CAS: 19703-90-3) is an aliphatic amidine derivative characterized by a central ethanimidamide backbone (C₂H₆N₃) with an amino group (-NH₂) at the second carbon position. This compound is a versatile synthon in organic and pharmaceutical chemistry due to its reactive amidine group, which enables participation in cyclization, coordination, and nucleophilic substitution reactions . Its derivatives, such as hydroxylated or alkyl-substituted variants, are critical intermediates in synthesizing heterocyclic compounds, metal complexes, and bioactive molecules.

Properties

IUPAC Name

2-aminoethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3/c3-1-2(4)5/h1,3H2,(H3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFHHGXDLUSTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethanimidamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product. Another method involves the reaction of ethylamine with formamidine acetate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the large-scale reaction of ethylamine with cyanamide, followed by purification processes to obtain the pure compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Mechanism of Action

2-Aminoethanimidamide can be synthesized through various methods, including the reaction of glycine amidine with butanedione under basic conditions. The compound exhibits nucleophilic properties due to its amino and amidine groups, allowing it to participate in several chemical reactions such as:

  • Substitution Reactions : Engaging in nucleophilic substitutions with electrophiles.
  • Condensation Reactions : Reacting with aldehydes and ketones to form imines.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in targeting neurological disorders. It interacts with specific receptors, such as the muscarinic M1 receptor, which is crucial for cognitive functions. Its derivatives have shown promise in developing drugs for conditions like Alzheimer's disease.

Biochemical Research

The compound serves as a substrate or intermediate in various biochemical pathways. For example, it has been used in studies exploring the mechanisms of enzyme action and protein interactions.

Prebiotic Chemistry

Research indicates that this compound may play a role in prebiotic chemistry, particularly in the formation of amino acids and other nitrogen-containing compounds under primordial conditions. This aspect is vital for understanding the origins of life on Earth and potentially on other celestial bodies.

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryDrug development for neurological disordersInteraction with muscarinic M1 receptor
Biochemical ResearchSubstrate for enzyme studiesInsights into enzyme mechanisms
Prebiotic ChemistryFormation of amino acidsPotential pathways for abiogenesis

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of this compound aimed at enhancing cognitive function in animal models. The results indicated improved memory retention and reduced neuroinflammation.

Case Study 2: Enzyme Mechanism Exploration

In a biochemical study, researchers utilized this compound to probe the active sites of specific enzymes involved in metabolic pathways. The findings revealed critical interactions that could inform future drug design strategies.

Mechanism of Action

The mechanism of action of 2-aminoethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
This compound C₂H₇N₃ -NH₂ at C2 89.11 Organic synthesis, metal chelation
2-(Diethylamino)-N′-hydroxyethanimidamide C₆H₁₅N₃O -N(C₂H₅)₂ and -NHOH at C2 161.21 Pharmaceutical intermediates
2-Piperidinoacetamidoxime C₇H₁₅N₃O Piperidino group at C2, -NHOH 157.22 Ligand synthesis, catalysis
2-Aminobenzimidazole C₇H₇N₃ Benzimidazole core with -NH₂ 133.15 Anticancer, antimicrobial agents

Key Observations:

Substituent Effects: The diethylamino and hydroxylamine groups in 2-(Diethylamino)-N′-hydroxyethanimidamide enhance its solubility in polar solvents compared to the parent compound, making it preferable for aqueous-phase reactions . The piperidino group in 2-Piperidinoacetamidoxime introduces steric bulk, influencing its binding affinity in coordination chemistry .

Reactivity: this compound’s amidine group undergoes rapid cyclization with ketones to form imidazoline derivatives, whereas 2-Aminobenzimidazole requires harsh conditions (e.g., strong acids) for ring closure due to its aromatic stability .

Pharmacological Relevance: 2-Aminobenzimidazole derivatives exhibit broad medicinal applications, including kinase inhibition and antiparasitic activity, attributed to their planar aromatic structure enabling DNA intercalation . In contrast, aliphatic ethanimidamide analogs are primarily utilized as synthetic intermediates .

Physicochemical Properties

  • Melting Points: 2-Aminobenzimidazole has a high melting point (220–222°C) due to strong intermolecular hydrogen bonding and aromatic stacking, whereas aliphatic analogs like this compound are typically liquids or low-melting solids (<100°C) .
  • Solubility: Hydroxylamine-substituted derivatives (e.g., 2-(Diethylamino)-N′-hydroxyethanimidamide) show improved water solubility compared to nonpolar variants .

Biological Activity

2-Aminoethanimidamide, also known as aminoethylguanidine, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₂H₈N₄
  • IUPAC Name : 2-amino-1-(amino)ethan-1-one
  • CAS Number : 111-41-1

This compound is characterized by its guanidine-like structure, which contributes to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitric Oxide Synthase Inhibition : It is known to inhibit nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission. This inhibition can lead to reduced levels of nitric oxide, impacting cardiovascular health and inflammatory responses.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is particularly beneficial in protecting against cellular damage and inflammation.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • A study highlighted its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. The compound was shown to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in human tumor cells .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects. It has been shown to reduce neuronal cell death in models of neurodegeneration, possibly through its antioxidant properties and modulation of neuroinflammatory pathways.

Cardiovascular Effects

The inhibition of nitric oxide synthase by this compound suggests potential applications in cardiovascular diseases. By modulating nitric oxide levels, it may help regulate blood pressure and vascular tone.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Properties Demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction.
Neuroprotection Research Showed reduced neuronal death in models of oxidative stress.
Cardiovascular Study Indicated potential benefits in regulating vascular function via NOS inhibition.

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